molecular formula C8H14O2 B8684247 7-Hydroxyoct-1-en-3-one CAS No. 51270-07-6

7-Hydroxyoct-1-en-3-one

Cat. No. B8684247
CAS RN: 51270-07-6
M. Wt: 142.20 g/mol
InChI Key: GCQKSUBRRRYFCI-UHFFFAOYSA-N
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Patent
US03989724

Procedure details

Employing procedures similar to those described in Example 1, except that cyclohexane-1,3-dione is substituted for 2-methylcyclohexane-1,3-dione, 7-hydroxyoct-1-en-3-one is produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[CH3:9][CH:10]1C(=O)CCCC1=O>>[OH:7][CH:3]([CH3:2])[CH2:4][CH2:5][CH2:6][C:1](=[O:8])[CH:9]=[CH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(CCCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(CCCC(C=C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.